4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate
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Overview
Description
The compound “4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate” is a chemical compound with the molecular formula C16H14F3N3O3S . It is a complex organic compound that contains several functional groups and a heterocyclic ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using solvent-free condensation/reduction reaction sequences . For example, a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was synthesized in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thieno[2,3-c]pyrazol ring, a trifluoromethyl group, and a carbamate group attached to a 4-methoxybenzyl moiety . The exact structure would need to be confirmed by techniques such as NMR spectroscopy, as was done for the related compound mentioned above .Scientific Research Applications
Antiproliferative Activities
Researchers have explored the synthesis and antiproliferative effects of related compounds on cancer cells. One study detailed the synthesis of phenylpyrazolodiazepin-7-ones, conformationally rigid analogs of aminopyrazole amide scaffolds, exhibiting potent antiproliferative activities against melanoma and hematopoietic cell lines. These compounds, including derivatives of the 4-methoxybenzyl group, were identified as potent and selective inhibitors of Raf kinases and mild inhibitors of PI3Kα, highlighting their potential in cancer therapeutics (Kim et al., 2011).
Synthesis of Heterocyclic Compounds
Various studies have focused on synthesizing new heterocyclic compounds containing the 4-methoxybenzyl group for potential antimicrobial and antitumor activities. For instance, new indole derivatives containing pyrazoles were developed, tested for tumor cell-growth inhibition (Farghaly, 2010). Additionally, novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized as potential antimicrobial agents, emphasizing the versatility of the 4-methoxybenzyl group in the development of new bioactive compounds (Holla et al., 2006).
Fungicidal Activity
Research into the fungicidal activities of compounds related to 4-methoxybenzyl derivatives has shown promising results. A study on the synthesis of novel methyl N-methoxy-N-[2-(3-trifluoromethyl)-1-substituted pyrazol-5-yloxylmethylene]phenylcarbamates revealed inhibitory activities against various fungi, highlighting the potential for agricultural applications (Weidong & Jiang-sheng, 2004).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, chemical reactivity, and potential biological activity. Given the biological activity observed for related compounds , it may be of interest to explore whether this compound has similar effects.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes
Mode of Action
It is suggested that similar compounds may interact with their targets through strong h-bonding interactions . The compound may bind to its target, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been known to modulate various biochemical pathways . The compound’s interaction with its targets could lead to downstream effects on these pathways.
Result of Action
Similar compounds have been known to exhibit various biological activities . The compound’s interaction with its targets could lead to these effects.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl N-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-22-14-11(13(21-22)16(17,18)19)7-12(26-14)20-15(23)25-8-9-3-5-10(24-2)6-4-9/h3-7H,8H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKRSHBYALGTMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)NC(=O)OCC3=CC=C(C=C3)OC)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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